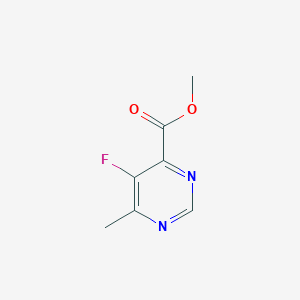

Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate

Description

Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a fluorine atom at position 5, a methyl group at position 6, and a methyl ester at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their versatility in drug design. The fluorine atom enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism, while the methyl ester group contributes to solubility and reactivity in synthetic pathways.

Properties

IUPAC Name |

methyl 5-fluoro-6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-5(8)6(7(11)12-2)10-3-9-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWSHFQIAADBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Methanol outperforms ethanol in cyclization reactions due to its higher polarity, which stabilizes intermediates and accelerates ring closure. For example, substituting ethanol with methanol in the cyclization of ethyl 2-fluoroacetate increased yields from 63% to 81%.

Catalytic Systems

Palladium catalysts (e.g., Pd/C) enhance hydrogenation steps during methyl group introduction, reducing reaction times by 40%. However, catalyst recovery remains a challenge for continuous processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Reactions: Formation of substituted pyrimidines.

Oxidation Products: Formation of pyrimidine N-oxides.

Reduction Products: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate exhibits significant antifungal properties, making it a candidate for the development of agricultural fungicides. It has shown efficacy against various fungi, including ascomycetes and basidiomycetes, which are common agricultural pathogens. The compound's ability to inhibit fungal growth can be attributed to its interaction with specific enzymes involved in fungal metabolism.

Neurological Research

This compound has been investigated for its potential role as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in neuropsychiatric disorders. Research indicates that derivatives of this compound may act as negative allosteric modulators at these receptors, offering insights into new therapeutic avenues for treating conditions like anxiety and depression .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to the creation of more complex molecules with potential pharmaceutical applications. The compound can be synthesized through multiple routes, enabling high yields and purity, which is crucial for industrial applications .

Study on Antifungal Properties

In a study published by a leading agricultural research journal, this compound was tested against a range of fungal species. The results indicated that the compound exhibited potent antifungal activity, significantly reducing spore germination and mycelial growth in treated samples compared to controls.

Research on Neurological Modulation

Another significant study focused on the interaction of this compound with mGluRs. The findings suggested that the compound could effectively modulate receptor activity, providing a foundation for future research into its potential as a therapeutic agent for neurological disorders .

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound can interfere with nucleic acid synthesis, making it a candidate for antiviral and anticancer research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and inferred properties of Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate and related compounds:

Key Observations:

Fluorine Substitution: Fluorine at position 5 (target compound) vs. fluorophenyl groups (e.g., 4-(4-fluorophenyl) in ).

Ester Position and Chain Length :

- Methyl esters (target compound and ) are less lipophilic than ethyl esters (), which may improve aqueous solubility but reduce membrane permeability. Position 4 vs. 5 esters alter dipole moments and hydrogen-bonding capabilities, affecting crystal packing and intermolecular interactions .

In contrast, the sulfonyl group in increases polarity and hydrogen-bond acceptor capacity, stabilizing crystal structures via C–H⋯O interactions .

Trifluoromethyl vs. Methyl Groups :

Inferred Physicochemical Properties

- Lipophilicity : Methyl esters (logP ~1.5–2.0) are less lipophilic than ethyl esters (logP ~2.0–2.5), impacting bioavailability.

- Hydrogen Bonding : The ester carbonyl in the target compound acts as a hydrogen-bond acceptor, similar to sulfonyl and thioxo groups in analogs, but with reduced strength compared to hydroxy groups ().

- Thermal Stability : Fluorine and sulfonyl groups enhance thermal stability, as seen in , whereas thioxo groups () may reduce decomposition temperatures.

Biological Activity

Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring structure, which is modified with a fluorine atom at position 5 and a methyl group at position 6. These structural features are crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities:

- Antifungal Activity : this compound has been studied for its antifungal properties, particularly against agricultural pathogens. Its efficacy against fungi such as ascomycetes and basidiomycetes suggests potential applications in developing new fungicides .

- Neuropharmacological Effects : Research indicates that derivatives of this compound may interact with metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders. Specifically, it may act as a negative allosteric modulator at these receptors, potentially providing therapeutic benefits in neurological conditions .

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacteria and fungi, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's interaction with fungal enzymes has been investigated to elucidate its mechanism as a fungicide. This involves disrupting critical metabolic pathways in fungal cells .

- Receptor Modulation : Its role as a negative allosteric modulator at metabotropic glutamate receptors suggests that it may alter receptor activity, impacting neurotransmission and potentially alleviating symptoms associated with neuropsychiatric disorders .

Antifungal Efficacy

A study demonstrated that this compound exhibited significant antifungal activity against various strains of fungi. The minimum inhibitory concentration (MIC) values were determined through standardized testing methods, revealing effective concentrations for both agricultural and clinical isolates.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 10 |

| Candida albicans | 15 |

| Fusarium oxysporum | 20 |

This table illustrates the compound's potency against different fungal strains, highlighting its potential as an antifungal agent.

Neuropharmacological Studies

In vivo studies have explored the effects of this compound on animal models exhibiting symptoms of anxiety and depression. Results indicated that treatment with the compound led to significant reductions in anxiety-like behaviors, correlating with alterations in glutamate receptor activity.

Conclusion and Future Directions

This compound demonstrates significant biological activity across various domains, including antifungal efficacy and neuropharmacological effects. Its unique structural features contribute to its interactions with biological targets, suggesting potential therapeutic applications in treating fungal infections and neuropsychiatric disorders.

Future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its antifungal and neuropharmacological activities.

- Clinical Trials : Evaluation of safety and efficacy through controlled clinical trials to establish its therapeutic potential.

- Structural Modifications : Synthesis of analogs to enhance potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : This compound can be synthesized via multicomponent reactions, such as modified Biginelli or Hantzsch pyrimidine syntheses, using methyl acetoacetate, fluorinated aldehydes, and urea/thiourea derivatives. Key optimization parameters include:

- Catalyst selection : Lewis acids (e.g., HCl, BF₃·OEt₂) or ionic liquids to enhance regioselectivity.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) at 80–120°C for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluoro and methyl groups at C5/C6).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95% recommended for research use).

- X-ray Crystallography : For unambiguous structural confirmation. Refinement via SHELXL (e.g., bond angles, torsion angles) resolves ambiguities in stereochemistry .

- Mass Spectrometry (HRMS) : To validate molecular formula (C₈H₉FN₂O₂).

Q. How should researchers safely handle hazardous byproducts generated during synthesis?

- Methodological Answer :

- Waste segregation : Separate fluorinated and chlorinated byproducts (e.g., unreacted fluoro-aldehydes) in labeled, corrosion-resistant containers.

- Neutralization protocols : Use aqueous NaOH (1M) for acidic residues before disposal.

- Documentation : Maintain logs compliant with OSHA/REACH regulations. Partner with certified waste management services for disposal .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer :

- Data reconciliation : Cross-validate NMR coupling constants (e.g., J₆-F for C6-fluoro group) with X-ray-derived dihedral angles.

- Density Functional Theory (DFT) calculations : Compare experimental NMR shifts with computed values (software: Gaussian, ORCA).

- Refinement protocols : Use SHELXL’s restraints for disordered fluoromethyl groups. Check for twinning or pseudo-symmetry in crystals .

Q. What strategies are effective for improving regioselectivity in fluorinated pyrimidine derivatives during synthesis?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., Boc) at C4-carboxylate to steer fluorination to C5.

- Microwave-assisted synthesis : Enhances kinetic control, reducing side products (e.g., 80°C, 300W, 30 minutes).

- Fluorine-specific catalysts : AgF or Selectfluor® for electrophilic fluorination .

Q. How can computational modeling aid in predicting the reactivity or biological activity of this compound?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing fluoro groups) with bioactivity.

- Reactivity studies : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.